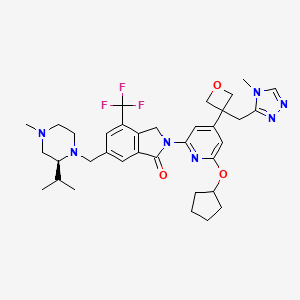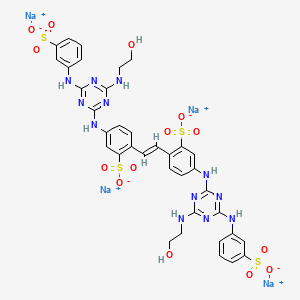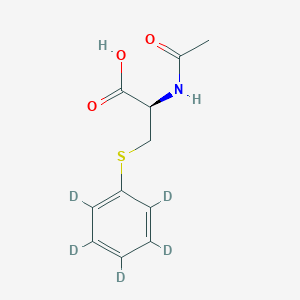
5-(Cyclohexylmethyl)-2-(2,4-dichlorophenoxy)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Cyclohexylmethyl)-2-(2,4-dichlorophenoxy)phenol is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a cyclohexylmethyl group attached to a phenol ring, which is further substituted with a 2,4-dichlorophenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyclohexylmethyl)-2-(2,4-dichlorophenoxy)phenol typically involves multi-step organic reactions. One common method includes the alkylation of 2-(2,4-dichlorophenoxy)phenol with cyclohexylmethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or column chromatography are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
5-(Cyclohexylmethyl)-2-(2,4-dichlorophenoxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: Halogen atoms in the dichlorophenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium thiolate (KSR).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenols or ethers.
Aplicaciones Científicas De Investigación
5-(Cyclohexylmethyl)-2-(2,4-dichlorophenoxy)phenol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-(Cyclohexylmethyl)-2-(2,4-dichlorophenoxy)phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with biological macromolecules, while the dichlorophenoxy group can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(2,4-Dichlorophenoxy)phenol: Lacks the cyclohexylmethyl group, resulting in different reactivity and properties.
5-(Cyclohexylmethyl)phenol: Lacks the dichlorophenoxy group, affecting its biological activity.
2,4-Dichlorophenol: A simpler structure with distinct chemical behavior.
Uniqueness
5-(Cyclohexylmethyl)-2-(2,4-dichlorophenoxy)phenol is unique due to the combination of the cyclohexylmethyl and dichlorophenoxy groups, which confer specific chemical and biological properties not observed in similar compounds.
Propiedades
Fórmula molecular |
C19H20Cl2O2 |
|---|---|
Peso molecular |
351.3 g/mol |
Nombre IUPAC |
5-(cyclohexylmethyl)-2-(2,4-dichlorophenoxy)phenol |
InChI |
InChI=1S/C19H20Cl2O2/c20-15-7-9-18(16(21)12-15)23-19-8-6-14(11-17(19)22)10-13-4-2-1-3-5-13/h6-9,11-13,22H,1-5,10H2 |
Clave InChI |
AUJNRGORQMIJCP-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)CC2=CC(=C(C=C2)OC3=C(C=C(C=C3)Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![ethyl 2-[(1R,3R)-4-methyl-3-[[(2R,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carboxylate](/img/structure/B12372374.png)



![[2-[4-(dimethylamino)butanoyloxymethyl]-3-(4,4-dioctoxybutanoyloxy)propyl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B12372415.png)




![[8-(Sulfomethyl)-1,2,5,6-tetrathiocan-3-yl]methanesulfonic acid](/img/structure/B12372432.png)
